molecular formula C18H16ClNO2S B2731282 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 2034442-60-7

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2731282
CAS No.: 2034442-60-7
M. Wt: 345.84
InChI Key: ZHGXBECWNFRKRZ-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a naphthamide moiety

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthamide moiety may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide can be compared with other thiophene-based compounds, such as:

This compound stands out due to its unique combination of a chlorinated thiophene ring and a naphthamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide, with the CAS number 2034442-60-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H16_{16}ClNO2_2S
  • Molecular Weight : 345.8431 g/mol
  • SMILES Notation : COC(c1ccc(s1)Cl)CNC(=O)c1cccc2c1cccc2

Research indicates that compounds similar to this compound exhibit a variety of biological activities, primarily through their interactions with cellular pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity : A study involving various naphthalene derivatives showed that certain compounds inhibited neutrophil activation, which is crucial in inflammatory responses. The structure of this compound suggests it may also possess similar anti-inflammatory properties by modulating neutrophil activity and cytokine release .

Anticancer Potential : The naphthalene core structure has been associated with anticancer activities. For instance, derivatives of naphthalene have demonstrated antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. This suggests that this compound might inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Biological Activity Data

Biological Activity IC50 Values (µM) Tested Cell Lines
Antiproliferative226 (HeLa)HeLa
242.52 (A549)A549
Anti-inflammatoryNot specifiedNeutrophils

Case Studies and Research Findings

  • Inhibition of Neutrophil Activation : In a study assessing the effects of naphthalene derivatives on neutrophils, compounds demonstrated significant inhibition of enzyme release in response to stimuli like fMLP (N-formyl-methionyl-leucyl-phenylalanine). This suggests a potential application in treating inflammatory diseases .
  • Anticancer Activity : Another study highlighted the antiproliferative effects of naphthalene derivatives on cancer cell lines, indicating that modifications to the naphthalene structure could enhance biological activity. The specific activity of this compound remains to be thoroughly tested but is expected to follow similar trends .
  • Molecular Docking Studies : Computational studies have suggested that naphthalene-based compounds can interact with key enzymes involved in metabolic pathways, potentially leading to the development of selective inhibitors for therapeutic use .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-22-15(16-9-10-17(19)23-16)11-20-18(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,15H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXBECWNFRKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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